2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
2-acetamido-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10(18)14-7-13(19)16-11-6-15-17(8-11)9-12-4-2-3-5-20-12/h6,8,12H,2-5,7,9H2,1H3,(H,14,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTJPRGSLNRCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide , also referred to by its CAS number 2034322-03-5 , is a novel derivative in the class of pyrazole compounds. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C13H20N4O3 , with a molecular weight of 280.32 g/mol . The structural components include an acetamido group, a tetrahydropyran moiety, and a pyrazole ring, which contribute to its biological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The potential mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The pyrazole ring is known to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication.
Antitumor Activity
A study investigated the antitumor effects of various pyrazole derivatives, including those structurally related to this compound. Results showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of similar compounds. In animal models, treatment with these pyrazole derivatives resulted in reduced levels of pro-inflammatory cytokines and markers, indicating their potential as therapeutic agents for inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
